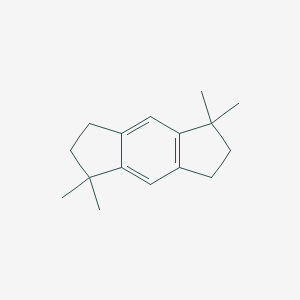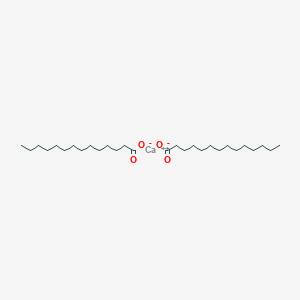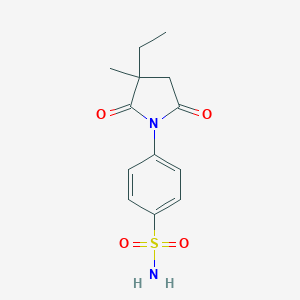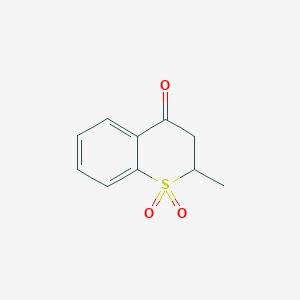
Thiochroman-4-one, 2-methyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiochroman-4-one, 2-methyl-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a sulfur-containing compound that belongs to the family of thiochromanones. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Mechanism Of Action
The mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical And Physiological Effects
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit a variety of biochemical and physiological effects. For example, the compound has been found to exhibit antioxidant activity, which is believed to be due to its ability to scavenge free radicals. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to exhibit anti-inflammatory activity, which is believed to be due to its ability to inhibit the activity of COX-2. In addition, thiochroman-4-one, 2-methyl-, 1,1-dioxide has been found to exhibit antitumor activity, which is believed to be due to its ability to induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has several advantages for lab experiments. For example, the compound is relatively easy to synthesize and is readily available. Thiochroman-4-one, 2-methyl-, 1,1-dioxide is also stable under a wide range of conditions and can be easily stored. However, there are also some limitations associated with the use of thiochroman-4-one, 2-methyl-, 1,1-dioxide in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
There are several future directions for research on thiochroman-4-one, 2-methyl-, 1,1-dioxide. One possible direction is to investigate the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another possible direction is to investigate the compound's potential applications in the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of thiochroman-4-one, 2-methyl-, 1,1-dioxide and to identify other potential biological activities of the compound.
Synthesis Methods
The synthesis of thiochroman-4-one, 2-methyl-, 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-1,4-benzoquinone with 3-methylthiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form thiochroman-4-one, 2-methyl-, 1,1-dioxide.
Scientific Research Applications
Thiochroman-4-one, 2-methyl-, 1,1-dioxide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Thiochroman-4-one, 2-methyl-, 1,1-dioxide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
16808-50-7 |
|---|---|
Product Name |
Thiochroman-4-one, 2-methyl-, 1,1-dioxide |
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-methyl-1,1-dioxo-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C10H10O3S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7H,6H2,1H3 |
InChI Key |
YGBBZIIRLOMZRI-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2S1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



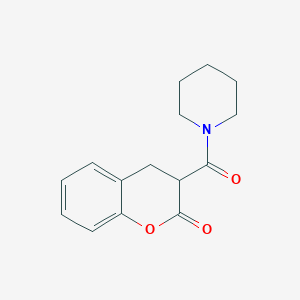
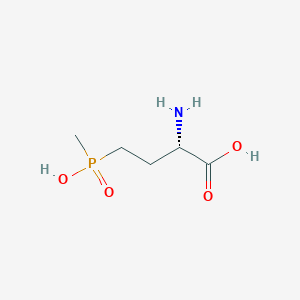
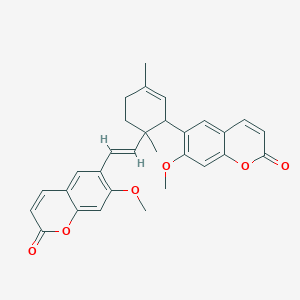
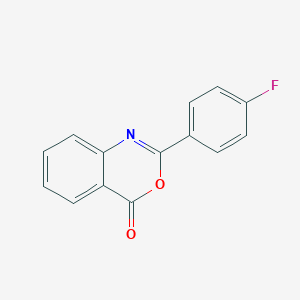
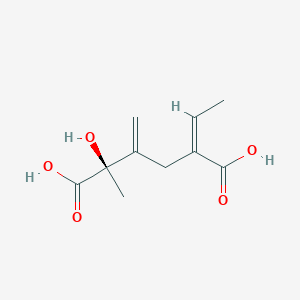
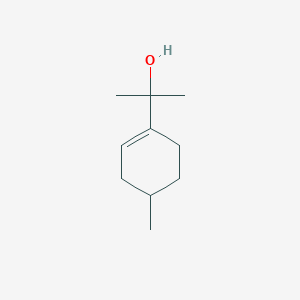
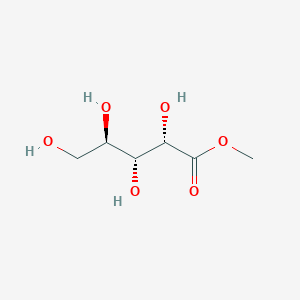
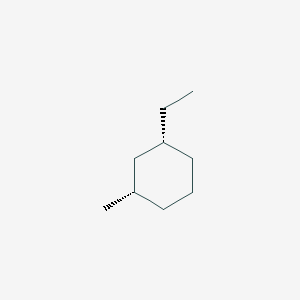
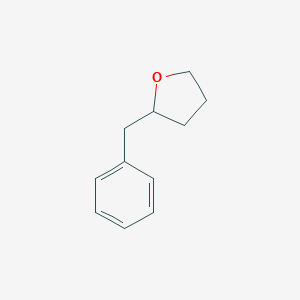
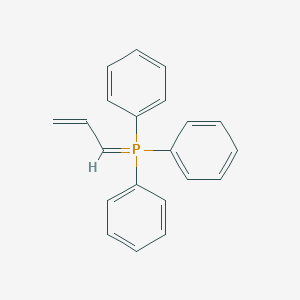
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
